N-benzyl-N-cyclopropyl-1-ethyl-4-oxocinnoline-3-carboxamide
Description
N-benzyl-N-cyclopropyl-1-ethyl-4-oxocinnoline-3-carboxamide is a complex organic compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This specific compound is characterized by the presence of a benzyl group, a cyclopropyl group, and an ethyl group attached to the cinnoline core, along with a carboxamide functional group.
Properties
IUPAC Name |
N-benzyl-N-cyclopropyl-1-ethyl-4-oxocinnoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-2-24-18-11-7-6-10-17(18)20(25)19(22-24)21(26)23(16-12-13-16)14-15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGCLPAYWUFRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C(=N1)C(=O)N(CC3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-cyclopropyl-1-ethyl-4-oxocinnoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The initial step involves the synthesis of the cinnoline core, which can be achieved through the cyclization of appropriate precursors such as o-nitrobenzaldehyde and hydrazine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazomethane and a transition metal catalyst.
Ethyl Group Addition: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a strong base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine and a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-cyclopropyl-1-ethyl-4-oxocinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl chloride, sodium hydroxide, diazomethane, ethyl iodide, and strong bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced derivatives such as alcohols and amines.
Substitution: Substituted derivatives with different functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-benzyl-N-cyclopropyl-1-ethyl-4-oxocinnoline-3-carboxamide has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-cyclopropyl-1-ethyl-4-oxocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application.
Comparison with Similar Compounds
N-benzyl-N-cyclopropyl-1-ethyl-4-oxocinnoline-3-carboxamide can be compared with other similar compounds, such as:
N-benzyl-N-ethyl-4-oxocinnoline-3-carboxamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
N-cyclopropyl-N-ethyl-4-oxocinnoline-3-carboxamide: Lacks the benzyl group, which may influence its binding affinity and selectivity for molecular targets.
N-benzyl-N-cyclopropyl-4-oxocinnoline-3-carboxamide: Lacks the ethyl group, which may alter its pharmacokinetic properties and metabolic stability.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
